2-Deuteriopyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Deuteriopyridine has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-Deuteriopyridine are not detailed in the search results, there are related studies on the reactions of 2-Aminopyridine derivatives . These reactions involve the use of enaminones as key precursors under solvent-free conditions .Scientific Research Applications
Self-Association Studies : 2-Deuteriopyridine derivatives, like 2-aminopyridine, have been studied for their self-association characteristics in solvents like deuterated chloroform and deuterated dimethyl sulfoxide. These studies are crucial for understanding molecular interactions and structures (Boyd, Frost, & Howarth, 2004).
Tautomerism and Infrared Spectroscopy : Investigations into the tautomerism of compounds such as 2-hydroxypyridine, 2-thiopyridine, and 2-aminopyridine, including their deuterated forms, offer insights into molecular dynamics and structures. These studies are valuable in fields like infrared spectroscopy and molecular physics (Abdulla & El-Bermani, 2001).
Organometallic Chemistry : Research on the lithiation pathways of pyridine derivatives, including deuterated analogs, informs the understanding of reaction mechanisms in organic synthesis. This is essential for developing new synthetic methods in organometallic chemistry (Gros, Choppin, & Fort, 2003).
Catalysis and Material Science : Terpyridine derivatives, which include pyridine structures, are used in diverse research areas like materials science, biomedicinal chemistry, and catalysis. These compounds are involved in reactions ranging from artificial photosynthesis to polymerization (Winter, Newkome, & Schubert, 2011).
Phosphorescent Materials : Deuterated pyridine derivatives are studied for their effects on the phosphorescent properties of materials, which has applications in the development of new photoluminescent materials (Abe, Miyazawa, Konno, & Kawanishi, 2010).
Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterium labeling in pyridine derivatives is used to investigate molecular structures and dynamics using NMR spectroscopy. This is important for chemical analysis and molecular characterization (Ackerman, Ewy, Becker, & Shalwitz, 1987).
Safety And Hazards
Future Directions
Deuterium incorporation in drug discovery has shown potential for improving the pharmacokinetic and/or toxicity profile of drugs . This could potentially translate into improvements in efficacy and safety compared with the non-deuterated counterparts . The focus has shifted to applying deuteration in novel drug discovery .
properties
IUPAC Name |
2-deuteriopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-QYKNYGDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deuteriopyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.